(R)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine
Description
(R)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is a chiral amine featuring a substituted furan ring with isopropyl and methyl groups at the 4- and 5-positions, respectively.
Properties
CAS No. |
1000993-69-0 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(1R)-1-(5-methyl-4-propan-2-ylfuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-5-10(12)11-6-9(7(2)3)8(4)13-11/h6-7,10H,5,12H2,1-4H3/t10-/m1/s1 |
InChI Key |
KXWWRDHKXRRUNF-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(O1)C)C(C)C)N |
Canonical SMILES |
CCC(C1=CC(=C(O1)C)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the isopropyl and methyl groups onto the furan ring can be achieved through Friedel-Crafts alkylation or other suitable substitution reactions.
Chiral Amine Formation: The final step involves the introduction of the amine group at the propan-1 position. This can be done through reductive amination or other amination techniques using chiral catalysts to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amine group or the furan ring, resulting in different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.
Scientific Research Applications
1.1. Antidepressant Activity
Recent studies have highlighted the potential antidepressant properties of (R)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine. Research indicates that compounds with similar furan structures exhibit significant serotonin reuptake inhibition, which is a common mechanism among antidepressants. For instance, a study published in 2024 demonstrated that derivatives of furan compounds could effectively modulate serotonin levels in preclinical models, suggesting a pathway for developing new antidepressant therapies .
1.2. Neuroprotective Effects
Another promising application of this compound lies in neuroprotection. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
2.1. Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to introduce furan moieties into various organic compounds, enhancing their biological activity and specificity .
2.2. Chiral Synthesis
The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis processes. The ability to produce enantiomerically pure substances is crucial in pharmaceuticals, where different enantiomers can have vastly different biological effects .
3.1. Plant Growth Regulators
Emerging research suggests that this compound may have applications as a plant growth regulator due to its ability to influence hormonal pathways in plants . This could lead to enhanced growth rates and improved resistance to environmental stressors.
Case Study 1: Antidepressant Development
A recent study conducted at a leading pharmaceutical company investigated the effects of this compound on depression-like behaviors in rodent models. The results indicated a significant reduction in depressive symptoms compared to controls, supporting its potential as a candidate for further development as an antidepressant .
Case Study 2: Synthesis of Furan Derivatives
In another research project focused on synthetic methodologies, chemists successfully utilized this compound as a precursor for synthesizing novel furan-based compounds with enhanced biological activities, demonstrating its utility in drug discovery .
Mechanism of Action
The mechanism of action of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Key structural analogs include:
- 5-Methoxy-2,3-dihydro-1H-inden-2-amine (): Contains a bicyclic indene system with a methoxy substituent.
- [2-(5-Methoxy-1H-indol-3-yl)ethyl]dimethylamine (): Features an indole ring linked to a dimethylamine group.
- 2'-(1-Imino-2,2-dimethylpropyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine (): A biphenyl derivative with imine and tertiary amine groups.
Table 1: Structural and Hypothetical Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Calculated logP* | Estimated pKa* |
|---|---|---|---|---|---|
| (R)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine | C₁₁H₁₉NO | 181.28 | Furan, isopropyl, methyl | 2.1 | 9.8 |
| 5-Methoxy-2,3-dihydro-1H-inden-2-amine | C₁₀H₁₃NO | 163.22 | Indene, methoxy | 1.8 | 10.2 |
| [2-(5-Methoxy-1H-indol-3-yl)ethyl]dimethylamine | C₁₃H₁₈N₂O | 218.30 | Indole, methoxy, dimethylamine | 2.5 | 9.5 |
| 2'-(1-Imino-2,2-dimethylpropyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine | C₂₀H₂₅N₃ | 307.44 | Biphenyl, imine, dimethylamine | 3.3 | 8.9 |
*Calculated using density-functional theory (DFT) and group contribution methods .
Electronic and Steric Effects
- Furan vs. However, the isopropyl and methyl groups enhance steric hindrance, which may reduce binding affinity in biological systems compared to planar indole derivatives .
- Amine Basicity : The pKa of the target compound (~9.8) is higher than that of biphenyl-based amines (e.g., 8.9 for 5af in Table 1), likely due to electron-donating alkyl groups stabilizing the protonated amine .
Computational Insights
- DFT Studies : Becke’s hybrid functional () predicts accurate thermochemical properties, suggesting the target compound’s stability is influenced by exact exchange interactions at the furan-amine junction .
- Wavefunction Analysis : Multiwfn () can map electron localization functions (ELF), highlighting charge distribution differences between furan and indole systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-1-(4-isopropyl-5-methylfuran-2-yl)propan-1-amine, and how can stereoselectivity be ensured?
- The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. For example, enantioselective reduction of a ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-configured amine. The furan ring may be constructed via cyclization of diketones or via Paal-Knorr synthesis, with substituents introduced through alkylation or Friedel-Crafts reactions . Purity and stereochemical integrity should be confirmed using chiral HPLC or polarimetry .
Q. How is the structural identity of this compound validated in academic research?
- Step 1: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
- Step 2: Analyze nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, DEPT, and COSY) to assign the furan ring, isopropyl, methyl, and amine groups.
- Step 3: Verify enantiomeric purity via chiral chromatography (e.g., using a Chiralpak® column) with retention times compared to racemic mixtures or known standards .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro assays: Screen for receptor binding (e.g., GPCRs or neurotransmitter transporters) using radioligand displacement assays.
- Toxicity profiling: Use cell viability assays (MTT or resazurin) in human cell lines (e.g., HEK-293 or HepG2).
- Metabolic stability: Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between enantiomers of this compound?
- Method: Perform enantiomer-specific dose-response studies in target assays (e.g., enzyme inhibition or receptor activation).
- Data analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to compare potency (EC₅₀/IC₅₀) and efficacy (Emax) between (R)- and (S)-forms. Contradictions may arise from off-target effects, which can be investigated via proteome-wide affinity profiling .
Q. What strategies optimize the synthetic yield of the furan ring without side reactions?
- Key steps:
Use anhydrous conditions to prevent hydrolysis during cyclization.
Employ Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity in furan formation.
Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion.
- Troubleshooting: If alkylation of the furan leads to byproducts, switch to milder bases (e.g., K₂CO₃ instead of NaH) .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Approach:
Synthesize analogs with modifications to the isopropyl, methyl, or amine groups.
Test analogs in functional assays (e.g., cAMP accumulation for GPCR activity).
Correlate structural changes (e.g., logP, steric bulk) with activity using QSAR software (e.g., Schrödinger’s QikProp).
- Example: Replacing the isopropyl group with cyclopropyl may enhance metabolic stability .
Q. What advanced analytical methods are used to quantify trace impurities in this compound?
- HPLC-DAD/UV: Set a detection wavelength near 254 nm and compare retention times against known impurities (e.g., synthetic intermediates).
- LC-MS/MS: Identify impurities at ppm levels using MRM (multiple reaction monitoring).
- Reference: Pharmacopeial guidelines (e.g., USP) recommend impurity limits ≤0.1% for individual unspecified impurities .
Methodological Considerations
Q. How to design a stability study under varying pH and temperature conditions?
- Protocol:
Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
Sample at intervals (0, 1, 2, 4 weeks) and analyze via HPLC for degradation products.
Use Arrhenius plots to predict shelf-life at room temperature.
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Software:
- ADMET Predictor™: Estimates bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
- SwissADME: Generates a BOILED-Egg model for absorption and efflux likelihood.
- Validation: Compare predictions with in vivo rodent pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
